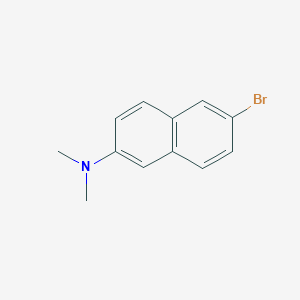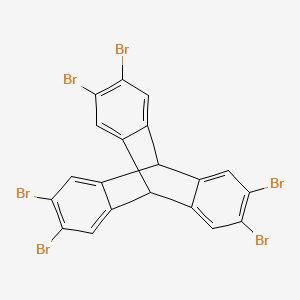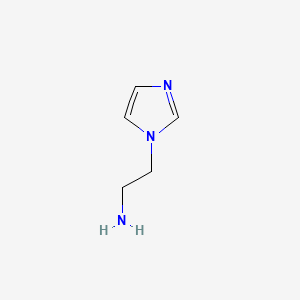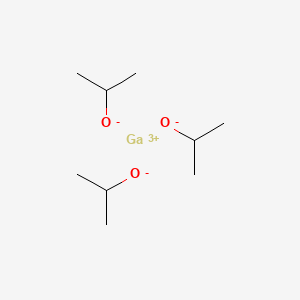
Gallium (III) isopropoxide
Übersicht
Beschreibung
Gallium (III) isopropoxide is a compound with the chemical formula Ga(OCH(CH3)2)3 . It belongs to the family of metal alkoxides and is a crucial precursor in the production of gallium-containing materials . It finds extensive applications in the semiconductor industry and various advanced materials synthesis processes .
Synthesis Analysis
Conditions for the synthesis of gallium isopropoxide include anodic dissolution of the metal in i-PrOH (in the presence of Bu4NBr supporting electrolyte) and by exchange reaction of GaCl3 with i-PrONa . In the latter case, the crude product was a waxy substance (II) infinitely soluble in the alcohol and hydrocarbons .Molecular Structure Analysis
Upon heat treatment of the waxy substance (II) in vacuum, compound I is distilled off as an oily liquid consisting, according to mass spectrometry, of [Ga(OPr-i)3]2 dimer molecules . It can be retained for a long period of time in the presence of the [Ga(OPr-i)3]4 tetramer crystals .Chemical Reactions Analysis
Gallium (III) isopropoxide can be used to accelerate the drying of paints or printing inks. It is also used as effective catalysts in the conversion of an aldehyde to an ester, ketones to secondary alcohols .Physical And Chemical Properties Analysis
Gallium (III) isopropoxide has a molecular formula of C9H21GaO3, with an average mass of 246.984 Da and a monoisotopic mass of 246.074646 Da . It is a combustible liquid .Wissenschaftliche Forschungsanwendungen
Optoelectronic Devices and Thin Films
Gallium oxide (Ga2O3) is a promising material for optoelectronic devices due to its wide bandgap and excellent transparency. Researchers have employed low-cost fabrication methods like spray-pyrolysis and sol–gel (including dip-coating and spin-coating) to synthesize Ga2O3 thin films . These films find applications in:
Catalysis and Nanotechnology
Gallium (III) isopropoxide serves as a versatile precursor for various gallium nanostructures, including nanoparticles, nanowires, and nanotubes. These nanostructures possess unique optical, electrical, and catalytic properties. Applications include:
- Catalysts : Ga2O3 nanoparticles act as effective catalysts in aldehyde-to-ester and ketone-to-secondary alcohol conversions .
Biomedical Applications
Biomedicinal uses of gallium are not new. Ga2O3 has been explored for:
- Antitumor Properties : Gallium compounds have shown antitumor activity .
- Radio Imaging : Indium (III) complexes with thiosemicarbazone ligands (similar to Ga2O3) are used in radio imaging .
Remember, while Ga2O3 is stable and cost-effective, its suitability depends on the specific application. Researchers continue to explore its potential across various fields. 🌟
Wirkmechanismus
Target of Action
Gallium (III) isopropoxide has been found to target RNA polymerase , specifically the subunits RpoB and RpoC, in Pseudomonas aeruginosa . RNA polymerase is an essential enzyme for RNA synthesis, playing a crucial role in the transcription process of protein synthesis.
Mode of Action
The compound interacts with its targets by binding to the RNA polymerase, which results in the suppression of RNA synthesis . This interaction leads to reduced metabolic rates and energy utilization within the cell .
Biochemical Pathways
The primary biochemical pathway affected by Gallium (III) isopropoxide is the RNA synthesis pathway . By targeting and inhibiting RNA polymerase, the compound disrupts this pathway, leading to downstream effects such as reduced metabolic rates and energy utilization .
Pharmacokinetics
Gallium complexes have shown activity against a variety of pathogens, including eskape pathogens, mycobacteria, emerging viruses, and fungi . The pharmacokinetics of these complexes, including absorption, distribution, metabolism, and excretion (ADME), as well as their impact on bioavailability, are areas of ongoing research .
Result of Action
The primary result of Gallium (III) isopropoxide’s action is the inhibition of RNA synthesis . This leads to reduced metabolic rates and energy utilization within the cell, effectively suppressing the growth and proliferation of the bacteria .
Action Environment
The action of Gallium (III) isopropoxide can be influenced by various environmental factors. For instance, the presence of acetate has been shown to enhance the antimicrobial activity of Gallium (III), evidenced by the inhibited growth of persister cells and attenuated bacterial virulence . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Safety and Hazards
Gallium (III) isopropoxide may be corrosive to metals and harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Zukünftige Richtungen
Gallium isopropoxide serves as a precursor for the deposition of gallium-based thin films and coatings, playing a pivotal role in the development of electronic devices, solar cells, and optoelectronic components . Its unique properties make it an indispensable element in the manufacturing processes that drive advancements in technology and materials science .
Eigenschaften
IUPAC Name |
gallium;propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Ga/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZHWWAGSWRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21GaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium (III) isopropoxide | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

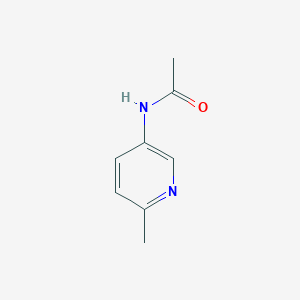
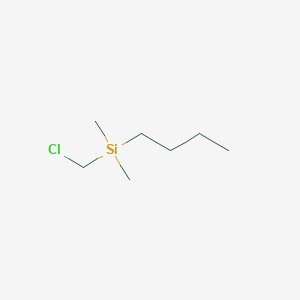
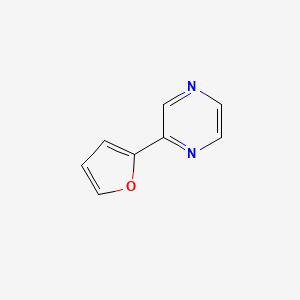

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)
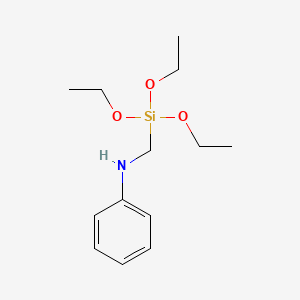
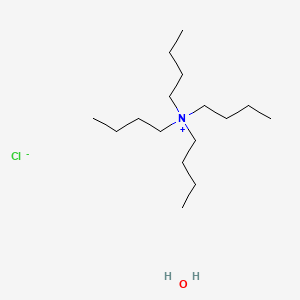


![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)
